molecular formula C11H13ClO2 B12119613 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one CAS No. 40805-60-5

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one

Katalognummer: B12119613
CAS-Nummer: 40805-60-5
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: KLEUQKRCMYGEBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one is a versatile chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . This compound is known for its clear, pale liquid form and is widely used in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one typically involves the reaction of 4-isopropoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-(4-isopropoxyphenyl)ethan-1-one can be compared with other similar compounds such as 2-chloro-1-(4-fluorophenyl)ethan-1-one and 2-chloro-1-(p-tolyl)ethan-1-one. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique isopropoxy group in this compound distinguishes it from its analogs and contributes to its specific reactivity and utility .

Eigenschaften

CAS-Nummer

40805-60-5

Molekularformel

C11H13ClO2

Molekulargewicht

212.67 g/mol

IUPAC-Name

2-chloro-1-(4-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI-Schlüssel

KLEUQKRCMYGEBO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.